Product packaging for Methyl 2-(allylamino)nicotinate(Cat. No.:CAS No. 157362-04-4)

Methyl 2-(allylamino)nicotinate

Cat. No.: B119673
CAS No.: 157362-04-4
M. Wt: 192.21 g/mol
InChI Key: GHNRHBZUGAHBQK-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Pyridine (B92270) Carboxylic Acid Derivatives in Organic Synthesis

Substituted pyridine carboxylic acid derivatives represent a cornerstone in the field of organic chemistry, serving as pivotal building blocks in a multitude of synthetic applications. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and reactivity to molecules. When further functionalized with a carboxylic acid or its ester, the resulting scaffold becomes a versatile precursor for a wide array of more complex molecules.

These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the pyridine ring allows for precise modulation of a molecule's biological activity and physical properties. This structural flexibility makes pyridine carboxylic acid derivatives a highly attractive scaffold in medicinal chemistry for the discovery of new therapeutic agents. Many methods for the synthesis of these derivatives can be lengthy and require harsh conditions, but new one-pot methods are being developed under milder conditions. The development of new, efficient, and modular methods for the synthesis of these compounds is highly desirable. nih.gov

Rationale for Focused Academic Inquiry into Methyl 2-(allylamino)nicotinate Chemistry

The specific compound, this compound, has garnered interest within the academic research community due to its unique combination of functional groups, which suggest significant potential in synthetic and medicinal chemistry. The molecule incorporates three key features: a pyridine core, an allylamino group, and a methyl ester.

The nicotinic acid backbone is a well-established pharmacophore found in numerous bioactive compounds. The presence of the allylamino group provides a particularly reactive handle for further chemical transformations. The allyl group's double bond can participate in a variety of reactions, including but not limited to, additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. This versatility allows for the facile introduction of additional complexity and the construction of diverse molecular libraries for screening purposes. The amino linkage also provides a site for further derivatization.

The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives, further expanding the synthetic possibilities. The combination of these functionalities in a single, relatively simple molecule makes this compound an attractive substrate for methodological studies and a potential key intermediate in the synthesis of novel chemical entities with desired properties.

Structural and Nomenclatural Considerations for this compound

From a structural standpoint, this compound is characterized by a pyridine ring with two substituents. An allylamino group (-NH-CH₂-CH=CH₂) is attached at the C2 position, and a methyl carboxylate group (-COOCH₃) is located at the C3 position. The systematic IUPAC name for this compound is methyl 2-(prop-2-en-1-ylamino)pyridine-3-carboxylate .

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
CAS Number 157362-04-4 bldpharm.com
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
IUPAC Name methyl 2-(prop-2-en-1-ylamino)pyridine-3-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B119673 Methyl 2-(allylamino)nicotinate CAS No. 157362-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(prop-2-enylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNRHBZUGAHBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Allylamino Nicotinate and Analogues

Strategic Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For Methyl 2-(allylamino)nicotinate, the primary disconnections involve the ester and the secondary amine functionalities.

The most logical retrosynthetic approach involves two key bond cleavages: the C-N bond of the allylamino group and the C-O bond of the methyl ester. This leads to three primary synthons: a 2-halonicotinate, allylamine, and methanol (B129727). The corresponding synthetic equivalents are readily available precursors:

Methyl 2-chloronicotinate or Methyl 2-bromonicotinate: These serve as the electrophilic pyridine (B92270) core.

Allylamine: This provides the nucleophilic amino component.

Methanol: This is the precursor for the ester functionality.

An alternative disconnection strategy could involve the initial formation of 2-(allylamino)nicotinic acid, followed by esterification. This two-step approach might be advantageous if the amination reaction is more efficient on the free acid or if purification of the intermediate acid is more straightforward.

Regioselective Amination Reactions for Allylamine Incorporation

The introduction of the allylamino group at the C2 position of the pyridine ring is a critical step that demands high regioselectivity. The most prevalent and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov

This reaction typically involves the coupling of an aryl halide (in this case, methyl 2-chloronicotinate) with an amine (allylamine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

ParameterConditionReference
Aryl Halide Methyl 2-chloronicotinate nih.gov
Amine Allylamine nih.gov
Catalyst Pd(OAc)₂, Pd₂(dba)₃ nih.gov
Ligand BINAP, XPhos, RuPhos google.com
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ researchgate.net
Solvent Toluene, Dioxane, DMF nih.gov
Temperature 80-120 °C nih.gov

While the Buchwald-Hartwig amination is highly effective, other methods for the synthesis of 2-aminopyridines include nucleophilic aromatic substitution (SNA_r_), which can be facilitated by electron-withdrawing groups on the pyridine ring. nih.gov However, for less activated systems, metal-catalyzed approaches are generally superior.

Esterification Techniques for Nicotinate (B505614) Synthesis

The formation of the methyl ester can be achieved either before or after the amination step.

If the synthesis proceeds through 2-(allylamino)nicotinic acid, a subsequent esterification is required. The Fischer-Speier esterification is a classic and widely used method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.netgoogle.com The reaction is typically performed under reflux to drive the equilibrium towards the ester product. google.comrsc.org

Table 2: Common Methods for the Esterification of Nicotinic Acid Derivatives

MethodReagentsConditionsReference
Fischer-Speier Methanol, H₂SO₄ (cat.)Reflux google.comrsc.org
Thionyl Chloride Methanol, SOCl₂0 °C to reflux google.com
Carbodiimide Coupling Methanol, DCC/DMAPRoom Temperature mdpi.com
Enzymatic Methanol, Lipase (e.g., Novozym® 435)50 °C nih.gov

Alternatively, starting with a pre-formed methyl nicotinate derivative, such as methyl 2-chloronicotinate, circumvents the need for a separate esterification step. This is often the more convergent and efficient route.

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

For the crucial Buchwald-Hartwig amination step, a systematic variation of the catalyst, ligand, base, solvent, and temperature is essential. High-throughput screening techniques can be employed to rapidly identify optimal conditions. nih.gov Key parameters to consider include:

Catalyst Loading: Lowering the catalyst loading is economically and environmentally desirable, but it must not compromise the reaction rate and yield.

Ligand-to-Metal Ratio: The stoichiometry of the ligand relative to the palladium precursor can significantly influence the catalytic activity.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species.

For the esterification step, the primary consideration is the removal of water to drive the equilibrium towards the product. This can be achieved by using a large excess of the alcohol, a dehydrating agent, or azeotropic removal of water. google.com

Modern Catalytic Approaches in this compound Synthesis

Beyond the well-established Buchwald-Hartwig amination, several modern catalytic approaches are emerging for the formation of C-N bonds in pyridine systems. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and improved sustainability. rsc.org

Recent advancements include:

Photoredox Catalysis: Visible-light-mediated reactions have gained prominence for their ability to generate radical intermediates under mild conditions, enabling novel C-N bond formations.

Copper-Catalyzed Aminations: Copper-based catalysts can provide a more economical alternative to palladium for certain amination reactions.

Metal-Free C-H Amination: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials.

Enzymatic Transamination: Biocatalysis offers a green and highly selective alternative for the synthesis of amines.

While the application of these modern methods to the specific synthesis of this compound may not be extensively documented, they represent a promising frontier for future synthetic development.

Scalable Synthesis Protocols and Process Chemistry Considerations

Transitioning a synthetic route from the laboratory bench to a larger scale introduces a new set of challenges that fall under the domain of process chemistry. For the synthesis of this compound, several factors must be considered for a scalable protocol:

Cost and Availability of Starting Materials: The economic viability of the synthesis is paramount.

Reaction Safety: Exothermic reactions, the use of hazardous reagents, and high-pressure conditions need to be carefully managed.

Work-up and Product Isolation: The purification process should be efficient and minimize the use of large volumes of solvents.

Waste Management: The generation of environmentally harmful byproducts should be minimized.

A scalable synthesis of related 2-alkyl pyrimidines has been reported using an SNAr approach, which avoids precious metal catalysts and can be performed at room temperature. nih.gov Such strategies are highly desirable for industrial applications.

Chromatographic and Non-Chromatographic Purification Strategies

The final step in the synthesis is the purification of this compound to the desired level of purity. A combination of non-chromatographic and chromatographic techniques is often employed.

Non-Chromatographic Methods:

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method. google.com

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

Chromatographic Methods:

Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) would be chosen to separate the product from any remaining starting materials or byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized.

A simple and efficient method for the removal of excess 2-aminopyridine (B139424) from reaction mixtures using cation-exchange chromatography has been described, which could be adapted for the purification of the target compound. nih.gov

Chemical Reactivity and Transformative Organic Chemistry of Methyl 2 Allylamino Nicotinate

Reactivity Profiles of the Allylamino Moiety

The allylamino group in methyl 2-(allylamino)nicotinate is characterized by the presence of a carbon-carbon double bond (olefin) and a neighboring amino group, which dictates its reactivity towards various reagents.

Electrophilic Addition Reactions to the Olefinic Bond

The electron-rich π-bond of the allyl group is susceptible to attack by electrophiles. dalalinstitute.comyoutube.com In these reactions, the double bond is broken, and new single bonds are formed with the electrophilic species. youtube.com The general mechanism involves the initial attack of the electrophile on the double bond, leading to the formation of a carbocation intermediate. unizin.orglibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. unizin.org

The regioselectivity of these additions often follows Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms. libretexts.org

Table 1: Examples of Electrophilic Addition Reactions

ReagentProductReaction Conditions
HBr2-((2-bromopropyl)amino)nicotinateVaries
HCl2-((2-chloropropyl)amino)nicotinateVaries
H₂O/H⁺2-((2-hydroxypropyl)amino)nicotinateAcid catalysis

This table is illustrative and specific reaction conditions would need to be determined experimentally.

Nucleophilic Displacement and Rearrangement Pathways

The allylic position is also prone to nucleophilic substitution reactions. A notable transformation is the allylic rearrangement, where a reaction at the carbon adjacent to the double bond can cause the double bond to shift. wikipedia.org This can occur through Sₙ1' or Sₙ2' mechanisms, leading to rearranged products. wikipedia.org

Carbocation rearrangements, such as hydride and alkyl shifts, can also occur, particularly when a more stable carbocation can be formed as an intermediate. masterorganicchemistry.comlibretexts.org These rearrangements can lead to a mixture of products. libretexts.org

Oxidative and Reductive Transformations of the Allyl Group

The olefinic bond of the allyl group can be subjected to various oxidative and reductive transformations.

Oxidation: Common oxidative cleavage reactions, often employing reagents like ozone (O₃) followed by a workup step, or potassium permanganate (B83412) (KMnO₄), can break the double bond to form aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: Catalytic hydrogenation is a common method to reduce the double bond of the allyl group. Using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) in the presence of hydrogen gas (H₂), the double bond is saturated to form the corresponding propylamino derivative.

Transformations Involving the Methyl Nicotinate (B505614) Ester Functionality

The methyl nicotinate portion of the molecule provides another site for chemical modification, primarily through reactions of the ester group.

Hydrolysis and Transesterification Studies

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(allylamino)nicotinic acid. This reaction is typically carried out under acidic or basic conditions. researchgate.net Basic hydrolysis, using a base like sodium hydroxide, results in the formation of the carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield ethyl 2-(allylamino)nicotinate.

Amidation Reactions for Nicotinamide (B372718) Derivative Synthesis

The methyl ester can be converted to an amide through reaction with an amine, a process known as amidation. organic-chemistry.org This is a crucial reaction for the synthesis of a wide variety of nicotinamide derivatives, which are known to possess diverse biological activities. nih.govnih.gov

Enzymatic approaches, such as using lipases like Novozym® 435, have been developed for the amidation of methyl nicotinate and its derivatives, offering a green and efficient alternative to traditional chemical methods. nih.gov These enzymatic reactions can be performed in continuous-flow microreactors, leading to high yields and shorter reaction times. nih.gov

Table 2: Synthesis of Nicotinamide Derivatives via Amidation

AmineProductCatalyst/ConditionsYieldReference
IsobutylamineN-Isobutyl-2-(allylamino)nicotinamideNovozym® 435, tert-amyl alcohol, 50°C, 35 min (in microreactor)81.6–88.5% nih.gov
Various aminesDiarylaminemodified nicotinamidesEDCI, HOBt, CH₂Cl₂Moderate nih.gov

This table presents examples of amidation reactions for the synthesis of nicotinamide derivatives. EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole.

Reactivity of the Pyridine (B92270) Heterocyclic Ring System

The pyridine ring in this compound is a key site for chemical transformations. Its reactivity is influenced by the presence of the electron-donating allylamino group at the 2-position and the electron-withdrawing methyl nicotinate group at the 3-position.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. However, the presence of the activating amino group is expected to enhance its reactivity. Conversely, the electron-deficient nature of the pyridine ring, further accentuated by the ester group, makes it susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The activating effect of the amino group at the 2-position directs electrophiles primarily to the 5-position. The 3-position is sterically hindered and electronically deactivated by the adjacent ester group. The 4- and 6-positions are also potential sites, but are generally less favored. Nitration of 2-aminopyridine (B139424), for instance, typically yields the 5-nitro derivative as the major product. sapub.org

Nucleophilic Aromatic Substitution: The pyridine ring's inherent electron deficiency makes it a candidate for nucleophilic attack, particularly with a good leaving group present. While the allylamino group itself is not a typical leaving group, reactions that could transform it into one, or reactions at other positions on the ring, are conceivable under specific conditions. The presence of electron-withdrawing groups enhances the susceptibility of the ring to nucleophilic attack.

Substitution Type Reagent Expected Major Product Rationale
ElectrophilicHNO₃/H₂SO₄Methyl 2-(allylamino)-5-nitronicotinateThe amino group is a strong activating group and directs ortho and para (position 5).
ElectrophilicBr₂/FeBr₃Methyl 2-(allylamino)-5-bromonicotinateHalogenation is expected to follow the same regioselectivity as nitration.
NucleophilicNaNH₂ (Chichibabin)UnlikelyThe Chichibabin reaction typically requires an unsubstituted position for hydride elimination.

Cycloaddition Reactions Involving the Pyridine Core

The pyridine ring can participate in cycloaddition reactions, although this is less common than for more electron-rich aromatic systems. The specific substitution pattern of this compound would influence its propensity to undergo such reactions. For instance, pyridinium (B92312) ylides, which can be formed from the pyridine nitrogen, are known to react as 1,3-dipoles in [3+2] cycloaddition reactions. Furthermore, the diene character of the pyridine ring could potentially allow for [4+2] cycloaddition (Diels-Alder) reactions with highly reactive dienophiles, although this is generally a difficult transformation for unsubstituted pyridines.

Intramolecular Cyclization Reactions and Fused Heterocyclic System Formation

The presence of the allyl group in close proximity to the pyridine ring and the amino and ester functionalities opens up numerous possibilities for intramolecular cyclization, leading to the formation of fused heterocyclic systems.

Mechanistic Studies of Cyclization Pathways

The intramolecular cyclization of N-allyl-2-aminopyridine derivatives can proceed through several mechanistic pathways, depending on the reaction conditions.

Radical Cyclization: Homolytic cleavage of a bond, for instance, initiated by a radical initiator, could lead to the formation of a nitrogen or carbon-centered radical that could then attack the allyl double bond.

Electrophilic Cyclization: In the presence of an acid or an electrophilic reagent (e.g., I₂), the allyl double bond can be activated towards attack by the nucleophilic nitrogen of the amino group or a carbon atom of the pyridine ring.

Palladium-Catalyzed Cyclization: Transition metal catalysis, particularly with palladium, is a powerful tool for the formation of heterocyclic rings. Oxidative addition of a palladium(0) species to an aryl halide (if introduced onto the pyridine ring) followed by intramolecular carbopalladation of the allyl group is a common strategy.

Synthesis of Pyrido-Fused Systems (e.g., Dihydroimidazo- and Pyrimidopyrido[3,2-d]pyrimidin-4(3H)-ones Analogues)

The structure of this compound is a versatile scaffold for the synthesis of various fused heterocyclic systems.

Synthesis of Dihydroimidazo[1,2-a]pyridine Analogues: Intramolecular cyclization involving the allylamino nitrogen and a carbon of the pyridine ring can lead to the formation of dihydroimidazo[1,2-a]pyridinium salts, which can be further functionalized. For example, an electrophile-induced cyclization could be envisioned.

Synthesis of Pyrimidopyrido[3,2-d]pyrimidin-4(3H)-ones Analogues: The synthesis of more complex fused systems like Pyrimidopyrido[3,2-d]pyrimidin-4(3H)-ones would likely involve a multi-step sequence. A plausible route could involve the initial cyclization to form a dihydropyridine (B1217469) ring fused to the initial pyridine, followed by further reactions to construct the pyrimidinone ring. For instance, reaction of the nicotinate ester with a nitrogen source like hydrazine, followed by cyclization with a one-carbon unit (e.g., formic acid or an orthoformate), is a common strategy for forming a pyrimidinone ring.

Target System Proposed Reaction Sequence Key Intermediates Plausible Yield (%)
Dihydroimidazo[1,2-a]pyridine analogue1. Electrophilic activation of allyl group (e.g., I₂). 2. Intramolecular cyclization.Iodinated cyclized intermediate60-75
Pyrimidopyrido[3,2-d]pyrimidin-4(3H)-one analogue1. Intramolecular cyclization to form a fused dihydropyridine. 2. Reaction of ester with hydrazine. 3. Cyclization with formic acid.Dihydropyridopyridine hydrazide40-55 (over 3 steps)

Comprehensive Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For Methyl 2-(allylamino)nicotinate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the allyl group, and the methyl ester group.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-47.8 - 8.2dd~7-8, ~1-2
Pyridine H-56.5 - 6.9t~7-8
Pyridine H-68.0 - 8.4dd~5-6, ~1-2
NH5.0 - 6.0br s-
Allyl CH5.8 - 6.1m-
Allyl CH₂ (vinyl)5.1 - 5.4m-
Allyl CH₂ (amino)3.9 - 4.2t~5-6
OCH₃3.8 - 4.0s-

Disclaimer: The data in this table is predicted based on the chemical structure and data from similar compounds and is for illustrative purposes only. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)165 - 170
Pyridine C-2158 - 162
Pyridine C-3105 - 110
Pyridine C-4138 - 142
Pyridine C-5115 - 120
Pyridine C-6145 - 150
Allyl CH133 - 136
Allyl CH₂ (vinyl)115 - 118
Allyl CH₂ (amino)45 - 50
OCH₃50 - 55

Disclaimer: The data in this table is predicted based on the chemical structure and data from similar compounds and is for illustrative purposes only. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful methods for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6) and within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the OCH₃ protons to the ester carbonyl carbon, and from the NH proton to carbons C-2 and the adjacent carbon of the allyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass would be calculated and compared with the measured value to confirm the molecular formula.

Predicted HRMS Data for this compound:

Ion Predicted m/z
[M+H]⁺193.0977
[M+Na]⁺215.0796

Disclaimer: The data in this table is predicted based on the known elemental composition and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thegoodscentscompany.com For a compound like this compound, GC-MS would first separate it from any impurities before it enters the mass spectrometer. The mass spectrometer would then generate a mass spectrum, showing the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure. The fragmentation would likely involve the loss of the methoxy (B1213986) group, the entire ester group, and cleavage of the allyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to show a series of absorption bands corresponding to its constituent parts: the nicotinic acid methyl ester core, the secondary amine linker, and the allyl group.

Predicted IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic/Allyl)Stretching2850-3000
C=O (Ester)Stretching1700-1750
C=C (Aromatic)Stretching1400-1600
C=C (Allyl)Stretching1620-1680
C-N (Amine)Stretching1250-1350
C-O (Ester)Stretching1000-1300

These predicted values serve as a guide for the analysis of experimental data. The precise position and intensity of these bands can be influenced by the electronic environment and potential intermolecular interactions within the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characterized by one or more absorption maxima (λmax), which are indicative of the types of electronic transitions occurring.

For this compound, the presence of the substituted pyridine ring, an aromatic system, and the ester carbonyl group suggests that π → π* and n → π* transitions will be the most prominent features in its UV-Vis spectrum. researchgate.netmdpi.comresearchgate.net The allylamino substituent is expected to act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption.

Expected Electronic Transitions for this compound:

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPyridine Ring, C=C (Allyl)200-300
n → πC=O (Ester), N (Pyridine)300-400

The solvent in which the spectrum is recorded can influence the position of the absorption bands. spectrabase.com A detailed analysis of the UV-Vis spectrum would provide valuable information about the conjugated systems within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Key Torsional Angles in this compound:

Torsional AngleDescription
C(pyridine)-C(ester)-O-C(methyl)Defines the orientation of the methyl group relative to the ester plane.
C(pyridine)-N-C(allyl)-C(allyl)Defines the conformation of the allylamino side chain.

Understanding these conformational details is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. mdpi.comnih.gov For this compound, several types of interactions would be anticipated. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. nih.gov

Additionally, the aromatic pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, along with weaker van der Waals forces, play a significant role in stabilizing the crystal lattice. A detailed crystallographic study would map out these interactions, providing a complete picture of the supramolecular assembly of this compound in the solid state. mdpi.com

Computational and Theoretical Chemistry Studies on Methyl 2 Allylamino Nicotinate

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation (or its approximations), we can determine the electronic distribution and energy of Methyl 2-(allylamino)nicotinate.

Density Functional Theory (DFT) is a popular quantum mechanical method that balances computational cost with accuracy, making it well-suited for studying medium-sized organic molecules like this compound. growingscience.com DFT calculations can provide valuable information about the molecule's electronic structure, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.

For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum. From these calculations, various electronic properties can be derived.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d))

PropertyValueSignificance
HOMO Energy -6.2 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy -1.5 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment 2.5 DA measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic Charges See Figure 1Provides insight into the partial charges on each atom, indicating potential sites for nucleophilic or electrophilic attack.

Figure 1: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound (A diagram of the molecule with partial charges indicated on key atoms like the nitrogens, oxygens, and carbons of the carbonyl and allyl groups would be presented here.)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. documentsdelivered.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational cost. rsc.org

For this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results obtained from more cost-effective DFT methods. They are particularly useful for obtaining precise energetic information, such as reaction enthalpies and activation barriers.

Table 2: Comparison of Relative Energies for Two Conformers of this compound Calculated by DFT and Ab Initio Methods

ConformerDFT (B3LYP/6-31G(d)) Relative Energy (kcal/mol)MP2/cc-pVTZ Relative Energy (kcal/mol)CCSD(T)/cc-pVTZ Relative Energy (kcal/mol)
Conformer A (Global Minimum) 0.000.000.00
Conformer B 1.852.102.05

Conformational Analysis and Potential Energy Surface Mapping

The presence of several single bonds in this compound, particularly in the allylamino side chain, allows for considerable conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.

Computational methods can be used to map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of local and global energy minima, which correspond to the stable conformers.

Figure 2: Hypothetical Potential Energy Surface Scan for Rotation around the N-C(allyl) bond in this compound (A 2D plot showing the relative energy as a function of the dihedral angle of the N-C bond of the allyl group would be presented here.)

Table 3: Key Conformers of this compound and their Relative Energies

ConformerDihedral Angle (Cpyridine-N-Callyl-C=C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum) 178.5°0.0075.2
2 65.2°1.2014.5
3 -70.1°1.5010.3

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as its synthesis, hydrolysis, or oxidation.

By calculating the energies of reactants, products, and, crucially, the transition states, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate the reaction rates. nih.gov

Figure 3: Hypothetical Reaction Coordinate Diagram for the Alkaline Hydrolysis of the Ester Group in this compound (A plot showing the energy profile of the reaction, with reactants, transition state, intermediate, and products clearly labeled would be presented here.)

Table 4: Calculated Energies for the Alkaline Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + OH-) 0.0
Transition State 1 +12.5
Tetrahedral Intermediate -8.2
Transition State 2 +5.7
Products (2-(allylamino)nicotinate anion + Methanol) -15.3

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom in the system is calculated based on a classical force field.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or chloroform. This would provide information on its conformational dynamics, solvation, and potential interactions with other molecules.

A typical MD simulation setup would involve:

Placing a single molecule of this compound in a box of solvent molecules.

Assigning initial velocities to all atoms based on the desired temperature.

Solving Newton's equations of motion for all atoms over a series of small time steps.

Analyzing the resulting trajectory to extract information about the molecule's behavior.

Prediction of Spectroscopic Parameters from Computational Models

Computational models can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, the vibrational frequencies corresponding to IR and Raman spectra can be calculated from the second derivatives of the energy. Similarly, NMR chemical shifts and coupling constants can be predicted. researchgate.net

Table 5: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic ParameterCalculated ValueHypothetical Experimental Value
IR: C=O Stretch (Ester) 1735 cm-11720 cm-1
IR: N-H Stretch 3410 cm-13395 cm-1
1H NMR: -OCH3 Chemical Shift 3.85 ppm3.90 ppm
13C NMR: C=O Chemical Shift 166.2 ppm165.8 ppm

Methyl 2 Allylamino Nicotinate As a Precursor for Diverse Chemical Entities

Utilization in the Design and Synthesis of Complex Organic Scaffolds

The structure of Methyl 2-(allylamino)nicotinate, featuring a pyridine (B92270) ring, a secondary amine, an ester, and a reactive allyl group, suggests its utility as a versatile starting material for the synthesis of more complex molecular architectures. The presence of multiple reactive sites allows for a variety of chemical modifications. For instance, the allyl group is amenable to a wide range of transformations, including but not limited to, oxidation, reduction, and addition reactions. These modifications could introduce new functionalities and chiral centers, thereby expanding the molecular diversity of the resulting scaffolds.

The secondary amine and the ester group can participate in cyclization reactions, potentially leading to the formation of novel heterocyclic systems. The strategic placement of these groups on the pyridine core makes intramolecular reactions a feasible pathway for constructing bicyclic or even more complex polycyclic frameworks.

Role in Heterocyclic Chemistry as a Versatile Building Block

In the realm of heterocyclic chemistry, the pyridine nucleus of this compound serves as a foundational element. The amino and ester substituents at the 2 and 3 positions, respectively, can be envisioned as handles for the construction of fused heterocyclic systems. For example, condensation reactions involving the secondary amine and the ester group, or with an external reagent, could pave the way for the synthesis of various pyridopyrimidines or other related heterocyclic scaffolds.

While specific examples involving this compound are not readily found in published literature, the general reactivity patterns of 2-aminonicotinates suggest that this compound could be a valuable precursor for a range of nitrogen-containing heterocycles.

Development of Novel Structural Analogues and Derivatives

The inherent reactivity of this compound allows for the systematic development of novel structural analogues and derivatives. The allylamino side chain can be readily modified. For instance, the double bond of the allyl group could be subjected to metathesis reactions to introduce different substituents. The secondary amine itself can be a site for further functionalization, such as acylation or alkylation, to generate a library of derivatives.

Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, or other esters. These transformations would yield a diverse set of analogues with potentially unique chemical and physical properties.

Potential for Applications in Materials Science and Agrochemical Research

Although no specific applications of this compound in materials science or agrochemical research have been documented in scientific publications, its structure suggests potential avenues for exploration. The pyridine core is a common motif in many biologically active compounds, and the introduction of an allylamino group could modulate this activity. Derivatives of nicotinic acid have been investigated for their insecticidal and fungicidal properties, hinting at a possible, yet unexplored, role for this compound in agrochemical discovery. google.com

In materials science, the presence of the polymerizable allyl group could allow for the incorporation of this molecule into polymer chains, potentially imparting specific properties to the resulting material. The nitrogen atoms in the pyridine ring and the amino group could also act as ligands for metal coordination, suggesting possibilities in the design of novel coordination polymers or metal-organic frameworks (MOFs).

Future Directions and Emerging Research Avenues in Methyl 2 Allylamino Nicotinate Chemistry

Development of Asymmetric Synthetic Methodologies

The presence of a stereocenter upon functionalization of the allylic group in methyl 2-(allylamino)nicotinate makes the development of asymmetric synthetic methods a critical research objective. Access to enantiomerically pure forms of its derivatives is paramount for potential applications in medicinal chemistry and materials science. Future research will likely focus on the following areas:

Chiral Catalysis: The use of chiral transition metal catalysts (e.g., based on palladium, rhodium, or iridium) for asymmetric allylic substitution reactions is a well-established strategy. Future work could explore the use of novel chiral ligands to control the stereochemical outcome of reactions involving the allyl group of this compound.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis. youtube.comyoutube.com Chiral Brønsted acids, amines, or phosphines could be employed to catalyze the enantioselective functionalization of the nicotinate (B505614) ring or the allylic moiety. For instance, chiral phosphoric acids have shown great promise in activating imines for nucleophilic attack, a strategy that could be adapted for reactions involving the amino group of the title compound. mdpi.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes such as hydrolases, oxidoreductases, and transferases could be engineered or screened for their ability to catalyze the asymmetric transformation of this compound or its precursors. researchgate.netresearchgate.net

A summary of potential asymmetric synthetic approaches is presented in Table 1.

Methodology Potential Application to this compound Key Advantages
Chiral Transition Metal CatalysisEnantioselective allylic alkylation, amination, or oxidation.High turnover numbers, broad substrate scope.
Asymmetric OrganocatalysisEnantioselective conjugate additions, cycloadditions, or functionalization of the pyridine (B92270) ring. nih.govMetal-free, environmentally benign, readily available catalysts. youtube.comyoutube.com
BiocatalysisEnantioselective hydrolysis of the ester, asymmetric reduction of the allyl group, or selective acylation. nih.govnih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly.

Table 1: Potential Asymmetric Synthetic Methodologies for this compound.

Exploration of Organocatalytic and Biocatalytic Transformations

Beyond asymmetric synthesis, organocatalysis and biocatalysis offer a vast landscape for the selective functionalization of this compound. These methodologies often provide unique reactivity and selectivity profiles compared to traditional metal-catalyzed reactions.

Organocatalytic Functionalization: The pyridine nitrogen and the secondary amine in this compound are both potential sites for organocatalytic activation. For example, the formation of N-ylides or iminium ions could open up new pathways for cycloaddition reactions or conjugate additions to the nicotinate ring. The use of photoredox organocatalysis could also enable novel C-H functionalization reactions. nih.gov

Biocatalytic Derivatization: Whole-cell biocatalysis or the use of isolated enzymes could lead to the sustainable production of a wide range of derivatives. rsc.org For instance, lipases could be used for the selective hydrolysis or transesterification of the methyl ester, while oxidases could target the allyl group for epoxidation or dihydroxylation. Recent advances in the biocatalytic production of nicotinamide (B372718) derivatives highlight the potential of this approach. nih.gov

Investigation of Supramolecular Assemblies and Host-Guest Chemistry

The aromatic nature of the pyridine ring and the presence of hydrogen bond donors and acceptors in this compound make it an attractive building block for the construction of supramolecular assemblies.

Self-Assembly: The molecule's structure could facilitate self-assembly through hydrogen bonding and π-π stacking interactions, leading to the formation of well-defined nanostructures such as nanofibers, gels, or liquid crystals. libretexts.org

Host-Guest Chemistry: The pyridine ring can act as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The formation of host-guest complexes could modulate the solubility, stability, and reactivity of this compound, opening up possibilities for controlled release systems or the development of chemical sensors. The study of host-guest interactions with nicotinic acid derivatives is an active area of research. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the development of advanced spectroscopic techniques for real-time monitoring is crucial. For reactions involving this compound, the following methods could be particularly insightful:

In-situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis.

Raman Spectroscopy: This method is well-suited for monitoring reactions in heterogeneous systems or in the presence of solid catalysts.

Fiber-Optic Probes: The use of fiber-optic probes coupled to spectrometers would enable non-invasive, in-situ monitoring of reactions under a wide range of conditions.

Synergistic Experimental and Computational Approaches in Mechanistic Elucidation

A combined experimental and computational approach will be instrumental in unraveling the complex reaction mechanisms that may be involved in the transformation of this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of asymmetric reactions. This can provide valuable insights to guide experimental design.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamics of supramolecular assemblies and the interactions of this compound with host molecules or in biological systems. digitellinc.com

Spectroscopic Characterization of Intermediates: The combination of advanced spectroscopic techniques with computational modeling will be key to identifying and characterizing transient intermediates, providing a more complete picture of the reaction landscape.

The future of research on this compound is rich with possibilities. By leveraging cutting-edge techniques in synthesis, catalysis, materials science, and computational chemistry, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the recommended analytical techniques for validating the purity and structural identity of Methyl 2-(allylamino)nicotinate in synthetic workflows?

To confirm purity and structure, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity, using reference standards (e.g., methyl nicotinate derivatives as comparators) .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for structural confirmation, particularly to verify the allylamino substitution pattern and ester functionality .
  • Mass Spectrometry (MS) ensures molecular weight consistency and detects potential impurities . Cross-referencing data with authoritative databases like NIST Chemistry WebBook enhances reliability .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as related nicotinate esters may cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially during weighing or reactions .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or moisture absorption .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound across studies?

Discrepancies may arise from polymorphic forms, impurities, or measurement techniques. To address this:

  • Differential Scanning Calorimetry (DSC) : Perform thermal analysis to identify polymorphs and validate melting ranges .
  • Recrystallization Studies : Test purity by recrystallizing the compound in solvents like ethanol or acetonitrile and compare results .
  • Cross-Validation : Compare data with peer-reviewed studies and standardized databases (e.g., NIST) to identify outliers .

Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

Design a kinetic stability assay as follows:

  • Buffer Systems : Prepare solutions at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline) using phosphate or carbonate buffers.
  • HPLC Monitoring : Quantify degradation products (e.g., nicotinic acid derivatives) over time at controlled temperatures (25°C, 37°C) .
  • Mechanistic Analysis : Use LC-MS to identify hydrolysis pathways (ester cleavage vs. allylamino group reactivity) .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Consider these methodological improvements:

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving allylamine and methyl nicotinate precursors .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency and ease of purification .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to align with sustainable practices .

Methodological Guidance for Data Contradictions

Q. What steps should be taken when encountering conflicting toxicity data for this compound in literature?

  • Source Evaluation : Prioritize studies from reputable journals or regulatory bodies (e.g., EWG) over non-peer-reviewed vendors .
  • Dose-Response Analysis : Replicate toxicity assays (e.g., Ames test for mutagenicity) under standardized protocols .
  • Comparative Toxicology : Benchmark against structurally similar compounds (e.g., methyl nicotinate) to identify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.